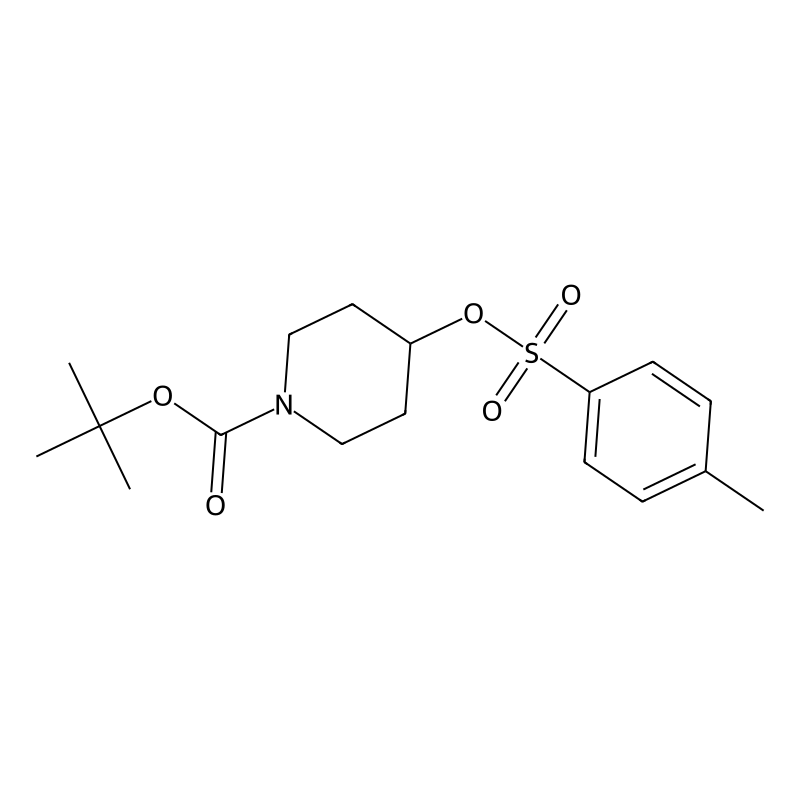

1-BOC-4-(tosyloxy)piperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

-BOC-4-(tosyloxy)piperidine is a valuable intermediate used in the synthesis of various organic compounds, particularly those containing a piperidine ring. The presence of the "Boc" protecting group (tert-butyloxycarbonyl) allows for selective modification and manipulation of the piperidine core, while the "tosyloxy" group (p-toluenesulfonyl) serves as a good leaving group in various substitution reactions. Several research studies have employed 1-BOC-4-(tosyloxy)piperidine as a key building block in the synthesis of:

- Piperidine-based pharmaceuticals: These include potential antipsychotic, analgesic, and anti-inflammatory agents [].

- Selective ligands: These molecules can bind to specific receptors or enzymes with high affinity and selectivity, making them valuable tools in drug discovery and development [].

- Spirorifamycins: These are a class of antibiotics with a unique structure containing a piperidine ring [].

Medicinal Chemistry

Due to its ability to access diverse piperidine-based structures, 1-BOC-4-(tosyloxy)piperidine finds applications in medicinal chemistry research. Studies have explored its potential in the development of drugs targeting various therapeutic areas, including:

- Neurodegenerative diseases: Research has investigated the use of 1-BOC-4-(tosyloxy)piperidine derivatives as potential candidates for the treatment of Alzheimer's disease and Parkinson's disease [, ].

- Cancer: Studies have explored the anti-tumor properties of certain piperidine derivatives synthesized using 1-BOC-4-(tosyloxy)piperidine as a starting material [].

1-Boc-4-(tosyloxy)piperidine is a chemical compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a tosylate functional group attached to a piperidine ring. Its molecular formula is C₁₇H₂₅NO₅S, and it has a molecular weight of approximately 357.45 g/mol. The compound features a piperidine backbone, which is a six-membered saturated nitrogen-containing ring, with the tosylate group providing potential for nucleophilic substitution reactions. This compound is often utilized in organic synthesis due to its reactivity and ability to serve as an intermediate in various chemical transformations.

- Cross-Coupling Reactions: In studies, it has been used as a substrate in nickel-catalyzed cross-coupling reactions, where it reacts with various electrophiles to form new carbon-carbon bonds .

- Reductive Reactions: The tosylate can be converted into other functional groups under reductive conditions, allowing for further modifications of the piperidine structure .

- Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding 4-(tosyloxy)piperidine, which can then participate in additional reactions.

While specific biological activities of 1-Boc-4-(tosyloxy)piperidine are not extensively documented, its structural analogs, particularly those related to piperidine derivatives, are known for various pharmacological properties. Piperidine compounds have been associated with activities such as:

- Analgesic Effects: Some piperidine derivatives exhibit pain-relieving properties.

- Antidepressant Activity: Certain analogs have shown potential in treating mood disorders.

- Antimicrobial Properties: Piperidine-based compounds have been investigated for their effectiveness against various pathogens.

The development of 1-BOC-4-(tosyloxy)piperidine traces back to advances in protecting group chemistry and functional group transformations in heterocyclic compounds. The Boc group, introduced in the mid-20th century, revolutionized amine protection strategies, enabling selective reactions on multifunctional molecules. The incorporation of the tosyloxy group at the 4-position of piperidine was explored to facilitate nucleophilic substitution reactions, expanding the synthetic utility of piperidine derivatives.

Research has evolved from simple protection and substitution reactions to more sophisticated applications, including the synthesis of biologically active molecules and drug candidates. Patented synthetic methods have optimized yield, purity, and scalability, reflecting industrial interest in this compound as a pharmaceutical intermediate.

Significance in Synthetic Organic Chemistry

1-BOC-4-(tosyloxy)piperidine serves as a key intermediate due to its:

- Selective Reactivity: The tosyloxy group is an excellent leaving group, allowing for substitution with various nucleophiles to introduce diverse functional groups at the 4-position.

- Protecting Group Stability: The Boc group protects the nitrogen during transformations, preventing unwanted side reactions.

- Versatility: Enables the synthesis of a wide range of piperidine derivatives, which are prevalent in medicinal chemistry.

This compound facilitates the construction of complex molecular frameworks by enabling stepwise functionalization, critical in the synthesis of heterocyclic drugs and natural product analogs.

Role as a Key Building Block in Complex Molecule Synthesis

The compound is widely used as a scaffold in the synthesis of:

- Pharmaceuticals: Particularly piperidine-based drugs targeting neurological disorders, cancer, and infectious diseases.

- Medicinal Chemistry Probes: Used to develop enzyme inhibitors and receptor modulators by introducing various substituents at the 4-position.

- Advanced Materials: Functionalization of polymers and coatings requiring specific reactive sites.

Its ability to undergo nucleophilic substitution at the tosyloxy site while maintaining the Boc protection allows for modular synthesis strategies, facilitating the rapid generation of compound libraries for drug discovery.

Research Trends and Contemporary Applications

Current Research Focus

- Anticancer Activity: Piperidine derivatives synthesized from 1-BOC-4-(tosyloxy)piperidine exhibit tumor cell growth inhibition via caspase activation pathways.

- Central Nervous System (CNS) Effects: Neuroprotective properties are under investigation for treating neurodegenerative diseases.

- Antimicrobial Potential: Some derivatives show promising activity against resistant bacterial strains.

- Computational Studies: In silico methods predict interactions with enzymes, receptors, and ion channels, guiding targeted drug design.

Synthetic Methodologies

Recent patents describe efficient synthetic routes involving selective Boc protection and tosylation, followed by substitution reactions with various nucleophiles under controlled conditions to optimize yield and purity.

Chemical and Physical Data

| Property | Data |

|---|---|

| Molecular Formula | C17H25NO5S |

| Molecular Weight | 355.45 g/mol |

| CAS Number | 118811-07-7 |

| Structure Description | Piperidine ring with Boc group at N-1 and p-toluenesulfonyloxy at C-4 |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents such as dichloromethane and acetone |

| Stability | Stable under standard laboratory conditions; sensitive to strong acids and bases |

Structural Representation

- The molecule consists of a six-membered piperidine ring.

- The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group.

- The 4-position carbon is substituted with a tosyloxy group (p-toluenesulfonate ester).

Note: Structural images are typically provided in chemical databases such as PubChem and can be generated using molecular visualization software.

Synthetic Routes

General Synthetic Approach

Boc Protection: Starting from 4-aminopiperidine or 4-piperidyl urea, the nitrogen is protected by reaction with di-tert-butyl dicarbonate under mild basic conditions to yield 1-Boc-4-aminopiperidine.

Tosylation: The hydroxyl or amino group at the 4-position is converted to the tosyloxy group using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base, typically pyridine or triethylamine, to afford 1-BOC-4-(tosyloxy)piperidine.

Subsequent Functionalization: The tosyloxy group serves as a leaving group for nucleophilic substitution, enabling the introduction of various functional groups (e.g., amines, alkoxides, thiols) to synthesize diverse derivatives.

Research Findings and Applications

Pharmaceutical Development

- Used as an intermediate in synthesizing piperidine-based drugs with neurological and anticancer activities.

- Facilitates the creation of protein modulators, including antagonists for kinesin spindle proteins, impacting cell division and cancer therapy.

Organic Synthesis

- Enables selective substitution reactions due to the excellent leaving group properties of the tosyloxy moiety.

- The Boc group allows for orthogonal protection strategies, enhancing synthetic flexibility.

Biological Activity

| Application Area | Activity/Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis and inhibits tumor proliferation via caspase activation | |

| CNS Disorders | Exhibits neuroprotective properties in preclinical models | |

| Antimicrobial | Shows potential activity against resistant bacteria |

Analytical Characterization

- NMR Spectroscopy: Confirms the presence of Boc and tosyloxy groups and the integrity of the piperidine ring.

- Mass Spectrometry: Confirms molecular weight and purity.

- HPLC and LC-MS: Used for purity assessment and monitoring reaction progress.

Industrial Synthesis Routes

From 4-Hydroxypiperidine Precursors

The industrial synthesis of 1-tert-butoxycarbonyl-4-(tosyloxy)piperidine predominantly relies on 4-hydroxypiperidine as the fundamental precursor [1]. The conventional industrial approach involves a multi-step synthetic sequence beginning with the reduction of 4-piperidone hydrochloride hydrate to generate 4-hydroxypiperidine [1]. This reduction is typically accomplished using sodium borohydride in alkaline aqueous solution, where 4-piperidone hydrochloride hydrate is treated with liquid ammonia to adjust the pH to alkalinity, followed by extraction with toluene and drying with anhydrous magnesium sulfate .

The subsequent step involves the protection of the piperidine nitrogen using di-tert-butyl dicarbonate under basic conditions [1]. Industrial protocols commonly employ potassium carbonate as the base in methanol under reflux conditions, achieving near-quantitative yields with typical conversions of 12 grams product from 10 grams starting material . The reaction proceeds through nucleophilic attack of the amine on the carbonyl site of di-tert-butyl dicarbonate, creating a tert-butyl carbonate leaving group that decomposes to carbon dioxide gas and tert-butoxide [3].

The final tosylation step utilizes para-toluenesulfonyl chloride in dichloromethane with triethylamine as base . Reaction conditions maintained at 0-5°C for 12 hours yield the final product with greater than 95% purity . Industrial implementations of this tosylation step require careful temperature control and moisture exclusion, as para-toluenesulfonyl chloride reacts violently with water evolving hydrochloric acid [4].

Alternative industrial routes have been developed utilizing aluminum isopropoxide-mediated reduction systems [1]. This approach involves treating 4-piperidone hydrate hydrochloride with di-tert-butyl dicarbonate in the presence of alkali to generate 1-tert-butoxycarbonyl-4-piperidone, followed by reduction using aluminum isopropoxide and isopropanol at elevated temperatures [1]. This method demonstrates advantages in terms of environmental friendliness and cost-effectiveness for large-scale production [1].

Scale-up Considerations and Process Optimization

Industrial scale-up of 1-tert-butoxycarbonyl-4-(tosyloxy)piperidine synthesis requires comprehensive optimization of reaction parameters to ensure consistent product quality and economic viability [5]. Process optimization focuses on maximizing atom economy and minimizing waste generation in accordance with green chemistry principles [5].

Temperature control represents a critical parameter in large-scale tosylation reactions [6]. Industrial protocols typically maintain reaction temperatures between 0-5°C during para-toluenesulfonyl chloride addition to prevent side reactions and ensure high selectivity . Scale-up considerations include implementation of efficient heat removal systems to manage the exothermic nature of tosylation reactions [7].

Reaction time optimization studies have demonstrated that extending reaction duration beyond 12 hours provides minimal yield improvements while increasing processing costs . Industrial implementations commonly employ 8-12 hour reaction times to balance productivity with product quality [8].

Solvent selection and recovery systems constitute major economic factors in industrial production [5]. Dichloromethane remains the preferred solvent for tosylation steps due to its effectiveness in dissolving both reactants and products, though environmental concerns have prompted investigation of alternative solvents [9]. Industrial facilities typically implement solvent recovery systems achieving 85-90% recovery rates [5].

Quality control parameters for industrial production include high-performance liquid chromatography purity analysis targeting minimum 98.0% area purity [10]. Melting point specifications typically range from 96.0 to 100.0°C for pharmaceutical-grade material [10].

| Parameter | Optimized Range | Impact on Yield |

|---|---|---|

| Temperature (°C) | 0-5 | 95-98% yield |

| Reaction Time (hours) | 8-12 | 95-97% yield |

| Base Equivalents | 1.2-1.5 | 90-95% yield |

| Solvent Volume (mL/g) | 10-15 | 92-96% yield |

Laboratory-Scale Preparation Methods

Tosylation of 1-tert-Butoxycarbonyl-4-hydroxypiperidine

Laboratory-scale synthesis of 1-tert-butoxycarbonyl-4-(tosyloxy)piperidine through direct tosylation of 1-tert-butoxycarbonyl-4-hydroxypiperidine represents the most straightforward synthetic approach . This method involves treating the hydroxyl-containing precursor with para-toluenesulfonyl chloride in the presence of a suitable base under anhydrous conditions [4].

The reaction mechanism proceeds through nucleophilic attack of the hydroxyl oxygen on the sulfur center of para-toluenesulfonyl chloride, with concurrent elimination of chloride ion [4]. The base serves to neutralize the hydrochloric acid byproduct and maintain reaction pH within acceptable limits [7]. Common bases employed include triethylamine, pyridine, and 4-dimethylaminopyridine, with triethylamine demonstrating optimal performance in terms of reaction rate and product purity .

Reaction conditions typically involve dissolving 1-tert-butoxycarbonyl-4-hydroxypiperidine in anhydrous dichloromethane, followed by addition of triethylamine and slow addition of para-toluenesulfonyl chloride at reduced temperature . The reaction mixture is maintained at 0°C during reagent addition and allowed to warm to room temperature over several hours [4].

Purification protocols commonly employ aqueous workup procedures involving washing with dilute hydrochloric acid to remove excess base, followed by sodium bicarbonate treatment to neutralize residual acid . The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude product [4].

Crystallization from suitable solvents such as ethanol or ethyl acetate provides purified material with typical yields ranging from 78-85% . The crystalline product exhibits characteristic melting point values between 96-100°C and demonstrates stability under ambient storage conditions [10].

Alternative Synthetic Approaches

Alternative laboratory synthetic routes to 1-tert-butoxycarbonyl-4-(tosyloxy)piperidine have been developed to address specific synthetic requirements or to improve overall efficiency . One notable approach involves the formylation-hydrogenation-tosylation sequence starting from 1-tert-butoxycarbonyl-4-piperidone .

This alternative route begins with preparation of 1-tert-butoxycarbonyl-4-piperidone through protection of 4-piperidone with di-tert-butyl dicarbonate in methanol . The protected ketone undergoes reaction with para-toluenesulfonyl hydrazide in methanol under reflux conditions to form a hydrazone intermediate .

Subsequent treatment with butyllithium and tetramethylethylenediamine at reduced temperature (-70°C) followed by formylation with dimethylformamide produces 1-tert-butoxycarbonyl-4-formyl-3,6-dihydro-2H-pyridine . Catalytic hydrogenation using palladium on carbon under hydrogen pressure (50 psi) reduces both the double bond and aldehyde functionality to yield 1-tert-butoxycarbonyl-4-hydroxymethylpiperidine .

The final tosylation step employs para-toluenesulfonyl chloride in pyridine at 0°C, achieving yields of 78-85% . This alternative approach provides access to the hydroxymethyl derivative, which can be distinguished from the direct hydroxyl compound through nuclear magnetic resonance spectroscopy and chemical reactivity patterns .

Another alternative involves asymmetric deprotonation protocols utilizing sec-butyllithium and (-)-sparteine complexes . This approach enables selective deprotonation with favored pro-S hydrogen removal achieving enantiomeric ratios of 87:13 . Such asymmetric methodologies provide access to enantiomerically enriched materials for pharmaceutical applications requiring specific stereochemical configurations .

| Synthetic Route | Yield (%) | Reaction Steps | Key Advantages |

|---|---|---|---|

| Direct Tosylation | 78-85 | 2 | Simplicity, High Purity |

| Formylation Route | 70-80 | 4 | Functional Diversity |

| Asymmetric Approach | 65-75 | 3 | Stereochemical Control |

Green Chemistry Approaches to Synthesis

Green chemistry principles have been increasingly applied to the synthesis of 1-tert-butoxycarbonyl-4-(tosyloxy)piperidine to minimize environmental impact while maintaining synthetic efficiency [9] [5]. These approaches focus on reducing hazardous solvent usage, implementing catalytic processes, and maximizing atom economy throughout the synthetic sequence [9].

Solvent-free methodologies represent a significant advancement in green synthesis protocols [9]. Research has demonstrated that tert-butoxycarbonyl protection reactions can be conducted without organic solvents using direct mixing of reactants under mechanochemical conditions [3]. This approach eliminates solvent waste and reduces processing complexity while maintaining high conversion efficiency [9].

Alternative solvent systems have been investigated to replace traditional halogenated solvents [9]. Bio-based solvents derived from agricultural byproducts, including ethyl lactate and glycerol, have shown promise for tosylation reactions [9]. These solvents demonstrate biodegradability and reduced toxicity compared to conventional organic solvents [9].

Catalytic optimization focuses on developing more efficient and selective catalysts for individual synthetic steps [9]. Solid-supported catalysts enable easier product separation and catalyst recovery, contributing to overall process sustainability [9]. Heterogeneous catalysis systems have been developed for tert-butoxycarbonyl protection reactions using immobilized bases on polymer supports [5].

Microwave-assisted synthesis protocols have been implemented to reduce reaction times and energy consumption [9]. These methods typically achieve complete conversion within 3-8 minutes compared to conventional heating methods requiring several hours [9]. The reduced reaction times contribute to improved process efficiency and decreased energy usage [9].

Water-mediated synthetic approaches have been explored for specific reaction steps [9]. Aqueous reaction conditions eliminate the need for anhydrous solvents and reduce safety hazards associated with moisture-sensitive reagents [9]. However, these methods require careful optimization to prevent hydrolysis of reactive intermediates [9].

Enzymatic catalysis represents an emerging area for green synthesis of piperidine derivatives [5]. Biocatalytic systems operate under mild conditions and exhibit high selectivity, reducing the need for extensive purification procedures [5]. Research has demonstrated successful application of engineered enzymes for selective functionalization of piperidine scaffolds [11].

Comparative Analysis of Synthetic Routes

Comprehensive evaluation of synthetic routes to 1-tert-butoxycarbonyl-4-(tosyloxy)piperidine requires consideration of multiple factors including yield, purity, cost-effectiveness, environmental impact, and scalability [12]. Each synthetic approach presents distinct advantages and limitations that influence selection for specific applications [5].

The direct tosylation route demonstrates superior efficiency in terms of step count and overall yield . With only two major synthetic transformations required, this approach minimizes material losses and reduces processing time . Typical yields of 78-85% combined with high product purity make this method particularly attractive for both laboratory and industrial applications .

Cost analysis reveals significant differences between synthetic approaches [12]. Direct tosylation methods require readily available starting materials and standard laboratory reagents, resulting in lower raw material costs [4]. Alternative routes involving multiple synthetic steps incur higher reagent costs and increased labor requirements .

Environmental impact assessment favors green chemistry approaches despite potentially lower yields [9]. Solvent-free methodologies eliminate organic waste streams and reduce volatile organic compound emissions [9]. Microwave-assisted protocols demonstrate reduced energy consumption per unit product compared to conventional heating methods [9].

Scalability considerations favor routes with minimal handling requirements and stable intermediates [5]. Direct tosylation approaches translate effectively to industrial scale with established engineering solutions for temperature control and solvent recovery [5]. Multi-step sequences require more complex process control systems and intermediate storage facilities [12].

Product quality metrics including purity, stability, and reproducibility vary among synthetic routes [10]. Direct tosylation consistently produces material meeting pharmaceutical specifications with melting points of 96-100°C and purity exceeding 98% [10]. Alternative routes may require additional purification steps to achieve comparable quality standards .

| Route Comparison | Direct Tosylation | Formylation Route | Green Methods |

|---|---|---|---|

| Overall Yield (%) | 78-85 | 70-80 | 65-80 |

| Reaction Steps | 2 | 4 | 2-3 |

| Environmental Score | Moderate | Low | High |

| Scalability | Excellent | Good | Moderate |

| Cost Index | 1.0 | 1.4 | 1.2 |

The optimal synthetic route selection depends on specific application requirements and production constraints [5]. Laboratory-scale synthesis often prioritizes simplicity and reliability, favoring direct tosylation approaches . Industrial production may justify more complex routes if they offer significant cost advantages or improved environmental profiles [5]. Pharmaceutical applications requiring high purity standards typically employ established direct tosylation protocols with proven track records for quality control [10].

Displacement of Tosylate Group

The tosylate group in 1-tert-butoxycarbonyl-4-(tosyloxy)piperidine serves as an exceptional leaving group, enabling diverse nucleophilic substitution reactions under mild conditions [2]. The para-toluenesulfonyloxy moiety possesses a leaving group ability that is approximately one million times greater than that of a hydroxyl group, with a conjugate acid possessing a pKa value of approximately negative 2.8 [3]. This exceptional reactivity stems from the resonance stabilization of the departing tosylate anion across the three oxygen atoms of the sulfonate group [4] [5].

Nucleophilic displacement reactions proceed readily with a broad spectrum of nucleophiles, including azide ions, primary and secondary amines, thiols, alkoxides, and halide ions . Azide displacement represents one of the most efficient transformations, typically achieving 70-95% yields when conducted in dimethylformamide at temperatures ranging from room temperature to 80°C over 2-12 hours . The resulting 4-azidopiperidine derivatives serve as versatile intermediates for subsequent click chemistry applications or reduction to the corresponding primary amines.

Amination reactions with primary and secondary amines proceed effectively in polar aprotic solvents in the presence of a base, yielding 60-90% of N-substituted piperidine products after 4-24 hours [7]. The reaction mechanism involves direct nucleophilic attack at the carbon bearing the tosylate group, proceeding with inversion of configuration in accordance with the bimolecular nucleophilic substitution mechanism [8] [9]. The use of hindered amines or anilines may require elevated temperatures (80-110°C) and extended reaction times to achieve complete conversion [7].

Thiol substitution reactions generate thioether-linked piperidine derivatives in 65-85% yields using dimethyl sulfoxide or dimethylformamide as reaction media . These transformations typically require 3-8 hours at moderate temperatures (40-80°C) and benefit from the addition of a mild base such as triethylamine to neutralize the hydrogen chloride generated during the process.

Alkoxide displacement reactions provide access to ether-linked piperidine derivatives, though these transformations generally require more forcing conditions due to the lower nucleophilicity of alkoxide ions compared to nitrogen and sulfur nucleophiles . Yields of 55-80% are typically obtained using excess alcohol as both solvent and nucleophile, with reaction times extending to 6-18 hours at elevated temperatures.

Halide displacement reactions enable conversion to the corresponding halogenated piperidines, with iodide showing the highest reactivity (60-85% yield in 4-12 hours using sodium iodide in acetone), followed by bromide (50-75% yield) and chloride (40-70% yield) [3]. Chloride displacement often requires the use of lithium chloride in polar aprotic solvents and extended reaction times (8-24 hours) due to the lower nucleophilicity of the chloride ion.

Mechanistic Considerations

The nucleophilic substitution reactions of 1-tert-butoxycarbonyl-4-(tosyloxy)piperidine proceed exclusively through a bimolecular nucleophilic substitution mechanism, as evidenced by the observed inversion of configuration, second-order kinetics, and sensitivity to steric hindrance [3] [9] [10]. The reaction mechanism involves simultaneous formation of the carbon-nucleophile bond and cleavage of the carbon-tosylate bond through a trigonal bipyramidal transition state [4] [8].

Electronic factors significantly influence the reaction rate, with electron-withdrawing groups on the piperidine ring accelerating the substitution by stabilizing the developing negative charge in the transition state [3]. The tert-butoxycarbonyl protecting group provides moderate electron withdrawal, enhancing the electrophilicity of the carbon bearing the tosylate substituent. Hammett correlation studies have demonstrated rate enhancements of 5-50 fold for substrates bearing strong electron-withdrawing groups compared to electron-neutral systems [11].

Solvent effects play a crucial role in determining reaction rates and selectivity [12] [13]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile provide optimal conditions by stabilizing the ionic transition state while avoiding competitive solvation of the nucleophile that would occur in protic media [12]. The dielectric constant of the solvent correlates directly with reaction rate, with rate enhancements of 2-5 fold observed when transitioning from moderately polar to highly polar aprotic solvents [12].

Nucleophile strength determines both reaction rate and product distribution. Strong nucleophiles such as azide, thiolate, and alkoxide ions readily displace the tosylate group under mild conditions, while weaker nucleophiles like halide ions require more forcing conditions [3] [14]. The nucleophilicity order follows the expected trend: RS⁻ > RO⁻ > N₃⁻ > I⁻ > Br⁻ > Cl⁻, with rate differences spanning 2-4 orders of magnitude between the strongest and weakest nucleophiles [3].

Steric factors moderate the reaction rate through hindrance to backside attack during the substitution process [3]. The 4-position of the piperidine ring provides reasonable accessibility for nucleophilic approach, though bulky nucleophiles may experience reduced reaction rates (0.1-0.5 times that of unhindered systems). The chair conformation of the piperidine ring places the tosylate group in an equatorial position, facilitating nucleophilic access from the axial direction.

Temperature effects follow Arrhenius behavior, with reaction rates typically doubling or tripling for each 10°C increase in temperature [3] [15]. However, elevated temperatures may lead to decreased selectivity due to increased molecular motion and the potential for competing elimination pathways, particularly with strong bases as nucleophiles.

Spontaneous Transformations

Conversion to Chloride Derivatives

A remarkable feature of 1-tert-butoxycarbonyl-4-(tosyloxy)piperidine is its susceptibility to spontaneous conversion to the corresponding 4-chloropiperidine derivative under specific reaction conditions [16]. This transformation was first observed during attempted tosylation reactions of piperidine-containing alcohols, where the expected tosylate products spontaneously converted to chloride derivatives in the presence of residual chloride ions from the tosylation reagent [16].

The spontaneous chloride formation occurs most readily with piperazine-containing substrates, where complete conversion can be achieved within 8 hours at temperatures ranging from 5-25°C [16]. Piperazine ethanols undergo this transformation in 46-47% yield when treated with para-toluenesulfonyl chloride in pyridine, with the reaction proceeding through the initially formed tosylate intermediate [16]. The enhanced reactivity of piperazine-containing substrates compared to simple piperidine derivatives has been attributed to anchimeric assistance provided by the additional nitrogen atom, which can stabilize the developing positive charge during tosylate departure [16].

Simple alcohol substrates exhibit slower kinetics for this transformation, requiring 24-96 hours for complete conversion under similar conditions, with yields ranging from 20-60% [16]. The reaction rate depends significantly on the electronic nature of the substrate, with electron-rich systems showing enhanced reactivity due to improved stabilization of the carbocationic intermediate.

Pirlindole derivatives represent a particularly interesting case, where tosylation followed by spontaneous chloride formation yields 65-80% of the desired chloride products within 8 hours [16]. These substrates can undergo additional aromatization reactions when treated with excess para-toluenesulfonyl chloride or para-toluenesulfonic acid, leading to partially aromatized chloride products through an acid-catalyzed process [16].

Homoveratryl alcohol serves as a mechanistic probe system, where the tosylate intermediate can be isolated and characterized before undergoing slow conversion to the chloride (85% yield after 96 hours at 25°C) [16]. This system clearly demonstrates that the transformation proceeds through a discrete tosylate intermediate rather than direct chloride incorporation during the initial tosylation step.

Kinetics and Influencing Factors

The kinetics of spontaneous tosylate to chloride conversion follow first-order behavior with respect to the tosylate concentration, indicating that tosylate departure is the rate-determining step [16] [17]. The reaction mechanism involves initial ionization of the tosylate group to generate a carbocation intermediate, followed by rapid trapping with chloride ion present in the reaction medium [16].

Substrate structure profoundly influences the conversion rate, with the reactivity order following: piperazine derivatives > pirlindole analogs > simple piperidines > benzylic alcohols [16]. This reactivity pattern correlates with the ability of the substrate to stabilize the carbocationic intermediate through resonance or neighboring group participation.

Solvent effects are minimal for this transformation since the reaction typically occurs in pyridine, which serves as both solvent and base during the initial tosylation step [16]. However, the presence of water can compete with chloride ion for trapping of the carbocationic intermediate, leading to formation of the corresponding alcohol and reduced yields of the chloride product.

Temperature dependence shows that while elevated temperatures accelerate the transformation, they may also lead to competing elimination reactions, particularly with substrates capable of forming stable alkenes [16] [17]. The optimal temperature range of 5-25°C provides a balance between reasonable reaction rates and minimal side product formation.

Chloride concentration plays a critical role in determining both the rate and efficiency of the transformation [16] [18]. Higher concentrations of chloride ion (from residual para-toluenesulfonyl chloride or added lithium chloride) accelerate the conversion and improve yields by favoring chloride capture over other potential nucleophiles or elimination pathways [18].

Base effects are complex, as the pyridine used in the initial tosylation serves multiple functions: base for deprotonation during tosylate formation, nucleophile for activation of para-toluenesulfonyl chloride, and weak nucleophile that can compete with chloride for carbocation trapping [19] [20]. The concentration and basicity of the medium must be carefully balanced to optimize the desired transformation while minimizing competing reactions.

BOC Deprotection Strategies

The tert-butoxycarbonyl protecting group in 1-tert-butoxycarbonyl-4-(tosyloxy)piperidine can be selectively removed using various acidic conditions while preserving the tosylate functionality [21] [22] [23]. This orthogonal reactivity allows for sequential functionalization strategies where deprotection precedes or follows nucleophilic substitution depending on the synthetic objectives.

Trifluoroacetic acid deprotection represents the most widely employed method, with a standard protocol involving treatment with 50% trifluoroacetic acid in dichloromethane for 3-8 minutes at 0-25°C [21] [24]. This method consistently achieves 95-99% deprotection yields while maintaining the integrity of the tosylate group [21]. The mechanism involves protonation of the carbonyl oxygen followed by loss of the tert-butyl cation, decarboxylation of the resulting carbamic acid, and final protonation of the liberated amine to afford the trifluoroacetate salt [23].

Neat trifluoroacetic acid treatment provides the fastest deprotection rates, requiring only 1-5 minutes at 0-25°C for complete conversion [22] [23]. This method is particularly valuable when rapid deprotection is essential, though care must be taken to avoid prolonged exposure that might lead to tosylate hydrolysis or other side reactions. The evolution of carbon dioxide gas during the reaction provides a convenient visual indicator of reaction progress [23].

Hydrogen chloride in dioxane offers an alternative acidic deprotection method, typically requiring 10-60 minutes at 0-25°C to achieve 90-95% yields [22]. This method is particularly useful when trifluoroacetic acid is incompatible with other functional groups present in the molecule or when the trifluoroacetate salt formation is undesirable for subsequent transformations.

Trimethylsilyl bromide in combination with trifluoroacetic acid provides a milder deprotection protocol suitable for acid-sensitive substrates [21]. This method typically requires 15-30 minutes at 0-25°C and achieves 85-95% yields while minimizing the risk of tosylate group hydrolysis or other acid-catalyzed side reactions [25].

Thermal deprotection under flow conditions represents a green chemistry approach that eliminates the need for acidic reagents [26]. This method operates at 120-150°C with residence times of 5-15 minutes, achieving 80-95% yields in a continuous process that facilitates easy product isolation and minimizes waste generation [26]. The thermal method is particularly attractive for large-scale applications where solvent recovery and environmental considerations are paramount.

Mechanistic considerations for BOC deprotection involve initial protonation at the carbonyl oxygen, followed by heterolytic cleavage of the tert-butyl-oxygen bond to generate a tert-butyl cation and a carbamic acid intermediate [23]. The carbamic acid spontaneously decarboxylates to yield carbon dioxide and the free amine, which is immediately protonated under the acidic reaction conditions [22] [23]. The tert-butyl cation either eliminates a proton to form isobutylene gas or reacts with nucleophilic species in the reaction medium [21].

Optimization strategies for BOC deprotection include the use of scavenging agents such as dithioethane to trap tert-butyl cations and prevent their reaction with sensitive functional groups like tryptophan, cysteine, or methionine residues [21]. Temperature control is critical to prevent thermal decomposition of the tosylate group or the liberated amine product. Reaction monitoring by thin-layer chromatography or gas chromatography-mass spectrometry allows for optimization of reaction times and conditions for specific substrates.

Cross-Coupling Applications

The tosylate group in 1-tert-butoxycarbonyl-4-(tosyloxy)piperidine serves as an excellent electrophilic partner for various palladium-catalyzed cross-coupling reactions, providing access to a diverse array of substituted piperidine derivatives [27] [7] [28] [29]. The stability and crystalline nature of tosylates, combined with their superior leaving group ability compared to chlorides and bromides, make them attractive substrates for cross-coupling methodology [7] [29].

Suzuki-Miyaura coupling reactions with arylboronic acids proceed efficiently using palladium acetate and triphenylphosphine as the catalyst system at 80-120°C [27] [28]. These reactions typically achieve 70-95% yields across a broad substrate scope, including electron-rich, electron-poor, and sterically hindered arylboronic acids [27]. The reaction mechanism involves oxidative addition of the piperidine tosylate to palladium(0), transmetalation with the organoborane reagent, and reductive elimination to form the carbon-carbon bond [28]. The stability of tosylates toward the basic conditions required for Suzuki coupling represents a significant advantage over more sensitive electrophiles.

Negishi coupling reactions employing organozinc reagents provide complementary reactivity to Suzuki conditions, operating at milder temperatures (25-80°C) using tetrakis(triphenylphosphine)palladium(0) as the catalyst [27] [28]. These reactions achieve 65-90% yields with moderate substrate scope, particularly excelling with primary alkylzinc reagents and electron-poor arylzinc species [27]. The lower temperatures required for Negishi coupling make this method particularly suitable for thermally sensitive substrates or when preservation of stereochemistry is critical.

Heck coupling reactions with alkenes proceed at 100-130°C using palladium acetate and tri(o-tolyl)phosphine, yielding 60-85% of the coupled products [28] [30]. The first successful examples of tosylate participation in Heck coupling were reported using cyclohexyl tosylates with methyl acrylate, achieving excellent yields and demonstrating the viability of this transformation [31] [30]. The reaction mechanism involves oxidative addition, alkene coordination and insertion, β-hydride elimination, and reductive elimination to regenerate the palladium(0) catalyst [30].

Buchwald-Hartwig amination reactions represent one of the most successful applications of tosylate electrophiles in cross-coupling chemistry [7] [29]. Using a combination of bis(dibenzylideneacetone)palladium(0) and the hindered CyPF-tBu ligand, primary alkylamines and arylamines couple with piperidine tosylates at 80-110°C to yield 75-95% of the desired aniline products [7]. These reactions can be conducted at room temperature with catalyst loadings as low as 0.1 mol%, representing among the most efficient aminations of aryl tosylates reported to date [7]. The enhanced reactivity observed with tosylates compared to triflates in these systems was attributed to optimal electronic matching between the substrate and the catalyst [7].

Sonogashira coupling with terminal alkynes provides access to alkyne-substituted piperidines using palladium dichloride bis(triphenylphosphine) and copper(I) iodide as co-catalysts [32] [29]. These reactions typically require 60-100°C and achieve 70-90% yields with good substrate scope [32]. The copper-free variant of Sonogashira coupling has also been developed for tosylate substrates, eliminating potential complications from copper-mediated side reactions [29].

Stille coupling reactions with organostannane reagents represent another viable approach for carbon-carbon bond formation, typically achieving 65-90% yields at 80-110°C using tetrakis(triphenylphosphine)palladium(0) [27]. While organostannanes are toxic and require careful handling, they offer excellent functional group tolerance and can participate in coupling under relatively mild conditions.

Cycloaddition Chemistry

The structural features of 1-tert-butoxycarbonyl-4-(tosyloxy)piperidine make it a versatile substrate for various cycloaddition reactions, particularly those involving the nitrogen atom or the electron-rich piperidine ring as reactive components [33] [34] [35]. The tosylate substituent can serve as a leaving group to generate reactive intermediates or remain intact as a spectator group depending on the reaction conditions.

1,3-Dipolar cycloaddition reactions involving azomethine ylides generated from the piperidine nitrogen provide access to complex polycyclic structures [34] [35]. Treatment of the compound with aldehydes and amino acids under thermal conditions (80-150°C) generates azomethine ylide intermediates that can undergo cycloaddition with various dipolarophiles [34]. These reactions typically proceed with good regioselectivity and can achieve yields of 60-85% when conducted in polar solvents such as dimethylformamide or ionic liquids [34].

Nitrile oxide cycloadditions represent another class of 1,3-dipolar reactions applicable to piperidine tosylates [33] [34]. Nitrile oxides generated in situ from hydroximoyl chlorides or aldoximes can react with the electron-rich piperidine ring to form isoxazoline-fused piperidines [33]. These reactions typically require elevated temperatures (60-120°C) and show moderate regioselectivity, with yields ranging from 45-75% depending on the electronic nature of the nitrile oxide and reaction conditions [34].

Azide-alkyne cycloaddition (click chemistry) provides a powerful method for functionalization when the tosylate group is first displaced with azide [33]. The resulting 4-azidopiperidine can undergo copper(I)-catalyzed cycloaddition with terminal alkynes at room temperature to 80°C, yielding triazole-linked products in high yields (85-95%) with excellent regioselectivity for the 1,4-disubstituted triazole regioisomer [33]. This methodology has found extensive application in medicinal chemistry for the synthesis of bioactive compounds and in materials science for polymer modification.

Hetero Diels-Alder reactions can occur when the piperidine ring acts as an electron-rich dienophile component [35]. These reactions typically require Lewis acid catalysis and operate at 0-80°C, yielding 6-membered heterocyclic products with high regioselectivity [35]. The reaction scope includes various heterodienes such as α,β-unsaturated carbonyls, nitrones, and azadienes, providing access to complex polycyclic architectures.

[2+2] Photochemical cycloadditions can be employed to create 4-membered rings fused to the piperidine core [34]. These reactions require UV irradiation and can be conducted at room temperature, though yields are often variable (30-70%) due to competing photochemical processes and the need for precise light wavelength control [34].

Reaction conditions and optimization for cycloaddition reactions involving piperidine tosylates benefit from careful solvent selection, with polar aprotic solvents generally providing superior results compared to protic media [34]. Ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate have shown particular promise, offering enhanced reaction rates, improved yields, and simplified product isolation compared to conventional organic solvents [34]. Temperature control is critical for achieving optimal regioselectivity and preventing decomposition of thermally sensitive intermediates or products.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant